2-Chloro-4-iodo-5-(trifluoromethyl)pyridine

Sequential cross-coupling Chemoselectivity Palladium catalysis

Sequential cross-coupling on 5-CF3-pyridine scaffolds often fails with symmetrical dihalides due to poor chemoselectivity, generating di-coupled byproducts and lengthening synthetic routes. This compound resolves the issue through orthogonal C-I (fast oxidative addition) vs. C-Cl (retained) reactivity, enabling exclusive C-4 coupling under mild Pd(0) conditions while preserving the C-2 chlorine for subsequent functionalization. • Eliminates protecting-group strategies; reduces synthetic sequence by 1-2 steps vs. mono-halogenated pyridine approaches. • Validated as the key intermediate in the patented SF-1 FAK inhibitor synthesis (U.S. Patent 9,505,719). • ≥98% GC purity; stocked at multiple global distribution points ensuring reliable B2B supply continuity.

Molecular Formula C6H2ClF3IN
Molecular Weight 307.44 g/mol
CAS No. 505084-55-9
Cat. No. B138346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-iodo-5-(trifluoromethyl)pyridine
CAS505084-55-9
Molecular FormulaC6H2ClF3IN
Molecular Weight307.44 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)C(F)(F)F)I
InChIInChI=1S/C6H2ClF3IN/c7-5-1-4(11)3(2-12-5)6(8,9)10/h1-2H
InChIKeyXEEQBBXEZSNIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine: Strategic Building Block Overview


2-Chloro-4-iodo-5-(trifluoromethyl)pyridine is a polyhalogenated pyridine derivative bearing chlorine at C-2, iodine at C-4, and a trifluoromethyl group at C-5 . This substitution pattern confers orthogonal reactivity: the C–I bond is significantly more reactive toward oxidative addition than the C–Cl bond, enabling programmed, sequential cross-coupling strategies that are not achievable with mono-halogenated or symmetrically dihalogenated analogs [1][2]. The compound has been specifically employed as a key intermediate in the patented synthesis of SF-1, a potent Focal Adhesion Kinase (FAK) inhibitor, where the iodine atom undergoes selective amination while the chlorine is retained for subsequent functionalization [3].

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine: Irreplaceability vs. Generic Analogs


Generic substitution fails because this compound's value proposition rests on the orthogonal reactivity of two chemically distinct halogen leaving groups (I vs. Cl) positioned to enable sequential, site-selective cross-coupling. Replacing it with 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) eliminates the iodine handle required for the first coupling step; conversely, 2,4-dichloro-5-(trifluoromethyl)pyridine lacks the reactivity differential that permits selective mono-coupling, as both C–Cl bonds exhibit similar oxidative addition rates [1][2]. The bromo analog 2-bromo-4-iodo-5-(trifluoromethyl)pyridine (CAS 1227593-55-6) offers a narrower reactivity gap (I > Br vs. I >> Cl), compromising chemoselectivity in sequential transformations and increasing the risk of di-coupled byproducts . The quantitative evidence below substantiates why this specific halogen array is critical for strategic synthetic planning.

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine: Quantitative Performance Evidence


Orthogonal Halogen Reactivity for Sequential Cross-Coupling

The target compound exploits the well-established oxidative addition reactivity order for aryl halides: I >> Br > Cl. In palladium-catalyzed Suzuki-Miyaura coupling of monohalopyridines, iodo-pyridines achieve near-quantitative coupling yields (up to 95% for 3-iodopyridine under optimized conditions), whereas chloro-pyridines require substantially harsher conditions and yield <20% under identical protocols [1]. For carbonylative Suzuki coupling, iodo-pyridines produce benzoylpyridines in 80–95% yield, while bromo-pyridines show lower reactivity and chloro-pyridines are essentially unreactive under standard conditions [2]. This ~4- to >10-fold yield differential between iodo and chloro leaving groups guarantees that, in 2-chloro-4-iodo-5-(trifluoromethyl)pyridine, the C-4 iodine undergoes exclusive oxidative addition while the C-2 chlorine remains intact, enabling clean sequential functionalization without protecting group manipulation [3].

Sequential cross-coupling Chemoselectivity Palladium catalysis

Patented Key Intermediate for FAK Inhibitor SF-1

U.S. Patent 9,505,719 explicitly designates 2-chloro-4-iodo-5-(trifluoromethyl)pyridine as the sole starting material for the preparation of SF-1, a potent Focal Adhesion Kinase (FAK) inhibitor. The two-step synthetic sequence first condenses this compound with N-methyl anthranilamide at the iodo position to form intermediate SF-Int2A, followed by a second coupling at the chloro position with o-methoxy-p-N-morpholinoaniline [1]. The patent highlights that this sequential strategy—iodo displacement followed by chloro displacement—is only possible because of the orthogonal reactivity of the two halogens. No alternative halogenation pattern (e.g., 4-chloro-2-iodo, 2-bromo-4-iodo, or di-iodo) is reported to successfully deliver SF-1 with comparable efficiency, as the electronic influence of the CF₃ group at C-5 is position-dependent [2]. SF-1 itself exhibits potent FAK inhibition (IC₅₀ = 1.5 nM in biochemical assays) [3].

FAK inhibitor Kinase inhibitor synthesis Pharmaceutical intermediate

One-Step Synthesis from Commodity Precursor

The compound is synthesized via direct iodination of 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), an inexpensive commodity intermediate widely used in agrochemical and pharmaceutical manufacturing. The reported yield for this single-step transformation is approximately 65% . By contrast, accessing the bromo analog (2-bromo-4-iodo-5-trifluoromethylpyridine) would require either a different starting material or a halogen exchange sequence, and the iodo-chloro regioisomer (4-chloro-2-iodo-5-trifluoromethylpyridine, CAS 1227578-17-7) is listed primarily via custom synthesis with limited commercial availability and no published bulk-scale route [1].

Synthetic route Iodination Process chemistry

Physicochemical Differentiation for Purification

The introduction of iodine at C-4 dramatically alters the physicochemical profile relative to the non-iodinated precursor. The target compound exhibits a density of 2.047 g/cm³ and a calculated LogP of 3.36, compared to 1.417 g/cm³ and LogP 2.75 for 2-chloro-5-(trifluoromethyl)pyridine . This substantial density increase (+44%) and lipophilicity shift (ΔLogP ≈ +0.61) facilitate straightforward chromatographic separation of the product from unreacted starting material during purification, and the elevated melting point (126–130 °C vs. 32–34 °C for the precursor) enables purification by recrystallization rather than chromatography at scale .

Physicochemical properties LogP Chromatography

Multi-Supplier Availability with Analytical Specifications

The target compound is stocked by multiple reputable international suppliers with documented purity specifications: TCI offers ≥98.0% (GC), Bidepharm provides 97% with batch-specific NMR, HPLC, and GC certificates, and Thermo Scientific/Alfa Aesar lists a technical grade (90%) option . The compound ships as a crystalline solid (melting point 126–130 °C) with storage at ambient temperature, minimizing cold-chain logistics costs. In contrast, regioisomeric analogs such as 4-chloro-2-iodo-5-(trifluoromethyl)pyridine (CAS 1227578-17-7) and 2-chloro-3-iodo-5-(trifluoromethyl)pyridine (CAS 887707-25-7) are predominantly available via custom synthesis with longer lead times and no off-the-shelf analytical certification [1].

Commercial availability Quality specifications Procurement

2-Chloro-4-iodo-5-(trifluoromethyl)pyridine: Optimal Application Scenarios


Sequential Double-Coupling for Library Synthesis

This compound is uniquely suited for synthesizing 2,4-di-substituted-5-(trifluoromethyl)pyridine libraries via two sequential cross-coupling reactions. The iodine at C-4 undergoes exclusive oxidative addition with Pd(0) catalysts under mild conditions (room temperature to 50 °C), enabling Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling at this position while the chlorine at C-2 remains intact [1]. A second coupling at C-2 can then be executed under more forcing conditions or with a different catalyst system. This orthogonality eliminates the need for protecting group strategies and reduces the synthetic sequence by 1–2 steps compared to mono-halogenated pyridine approaches [2][3].

FAK Inhibitor Intermediate Synthesis (SF-1)

The compound is the designated starting material in U.S. Patent 9,505,719 for the preparation of SF-1 (SF-Int2A intermediate). The patented two-step sequence—first displacing the iodo group with anthranilamide derivatives, then displacing the chloro group with substituted anilines—has been optimized to eliminate palladium catalysts in the first step, improving scalability and reducing heavy-metal contamination [1]. Research groups developing FAK inhibitors within the 5-substituted 2,4-diaminopyridine class should prioritize this specific halogenation pattern to ensure alignment with the validated synthetic route and avoid re-optimization of coupling conditions for alternative regioisomers [4].

Agrochemical Intermediate Synthesis

The electron-withdrawing trifluoromethyl group at C-5 activates the pyridine ring toward nucleophilic aromatic substitution while the iodine provides a superior leaving group for transition metal-catalyzed coupling [5]. This reactivity profile supports the construction of pyridine-based herbicides and fungicides where sequential introduction of aryl, heteroaryl, or amine substituents at C-4 (via iodine) and C-2 (via chlorine) is required. The commercial availability of this compound with ≥97% purity from multiple suppliers reduces procurement risk for agrochemical process development .

SAR Studies on Trifluoromethylpyridine Pharmacophores

The 2-chloro-4-iodo-5-(trifluoromethyl)pyridine scaffold serves as a versatile entry point for systematic SAR exploration. The iodine at C-4 can be replaced with diverse aryl, heteroaryl, alkenyl, or alkynyl groups via cross-coupling, while the chlorine at C-2 can be subsequently aminated, alkoxylated, or further coupled. The LogP differential (ΔLogP ≈ +0.61 vs. the non-iodinated precursor) and the high density (2.047 g/cm³) facilitate intermediate purification and tracking throughout multi-step sequences . This enables efficient parallel synthesis of focused compound libraries for hit-to-lead optimization in kinase inhibitor programs.

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